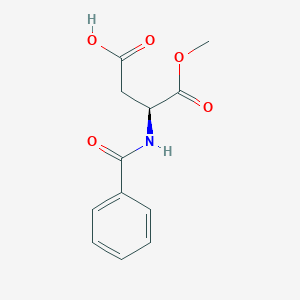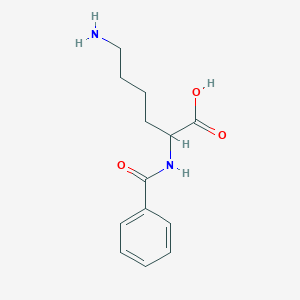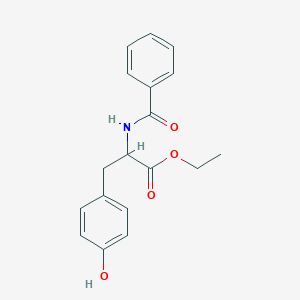
BZ-ASP-OME
Übersicht
Beschreibung
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzamido group, a methoxy group, and a keto group attached to a butanoic acid backbone
Wissenschaftliche Forschungsanwendungen
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its role in biochemical pathways and its interaction with biological molecules.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
Target of Action
BZ-ASP-OME, also known as (3S)-3-benzamido-4-methoxy-4-oxobutanoic acid or this compound, primarily targets caspases, a family of cysteine proteases that play a key role in the induction of apoptosis . Caspases are synthesized as inactive precursors and are activated through a series of proteolytic cleavages .
Mode of Action
This compound acts as an inhibitor of these caspases. It inhibits apoptosis by preventing the processing of CPP32, a crucial caspase, to its active form . This inhibition is achieved by the compound irreversibly binding to the catalytic site of the caspases . By inhibiting the activity of multiple caspases, this compound can block many different biological processes including inflammasome activation and the induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. It involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies . By inhibiting caspases, this compound disrupts this pathway, leading to increased cell survival .
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have significant implications in various biological contexts. For example, in cancer cells, where apoptosis is often dysregulated, the ability to inhibit apoptosis could contribute to the survival and proliferation of these cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the cellular environment, including the presence of other signaling molecules, the state of the target proteins, and the overall health and status of the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-4-methoxybutanoic acid.
Benzoylation: The amino group of the starting material is benzoylated using benzoyl chloride in the presence of a base like triethylamine. This reaction forms the benzamido derivative.
Oxidation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Final Product: The resulting compound is purified through recrystallization or chromatography to obtain (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid in high purity.
Industrial Production Methods
Industrial production of (S)-3-Benzamido-4-methoxy-4-oxobutanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzamido group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-4-methoxybutanoic acid: Lacks the benzamido group but shares a similar backbone.
(S)-3-Benzamido-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid is unique due to the presence of both benzamido and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIURWOJPUEOY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















